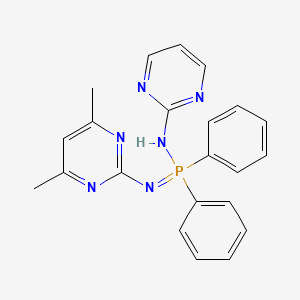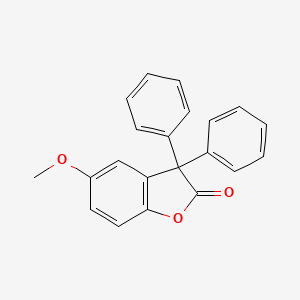![molecular formula C18H28N2O6P2 B4329268 tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)](/img/structure/B4329268.png)
tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)
描述
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is a chemical compound that has been widely used in scientific research for several years. It is a potent inhibitor of glutamate receptor-mediated excitatory synaptic transmission and has been shown to have neuroprotective effects in various models of neuronal injury.
作用机制
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor and prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the brain. By inhibiting glutamate receptor-mediated synaptic transmission, the compound reduces the excitotoxicity that can occur in neurological disorders. Additionally, the compound has been shown to modulate the activity of NMDA receptors, which are also involved in excitatory synaptic transmission.
Biochemical and Physiological Effects:
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has been shown to have several biochemical and physiological effects. It reduces the release of glutamate from presynaptic terminals, which reduces the excitotoxicity that can occur in neurological disorders. The compound also reduces the influx of calcium ions into neurons, which can lead to cell death. Additionally, tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has been shown to increase the expression of neurotrophic factors, which promote neuronal survival and growth.
实验室实验的优点和局限性
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate receptor-mediated synaptic transmission, which allows researchers to study the role of glutamate receptors in neurological disorders. The compound has also been shown to have neuroprotective effects in various models of neuronal injury, which makes it a valuable tool for studying the mechanisms underlying neuroprotection. However, one limitation of tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate). One area of research is to investigate the potential therapeutic applications of the compound in neurological disorders. Another area of research is to explore the mechanisms underlying the neuroprotective effects of tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) and to identify other compounds that have similar effects. Additionally, researchers can investigate the off-target effects of the compound on other ion channels and develop more selective inhibitors of glutamate receptors. Finally, future research can focus on the development of new methods for synthesizing tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) and other related compounds.
科学研究应用
Tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate) has been extensively used in scientific research to study the role of glutamate receptors in various neurological disorders. It has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been used to investigate the mechanisms underlying synaptic plasticity and long-term potentiation, which are important processes in learning and memory.
属性
IUPAC Name |
2,3-bis(diethoxyphosphorylmethyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6P2/c1-5-23-27(21,24-6-2)13-17-18(14-28(22,25-7-3)26-8-4)20-16-12-10-9-11-15(16)19-17/h9-12H,5-8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJGGCUOOMVDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=NC2=CC=CC=C2N=C1CP(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



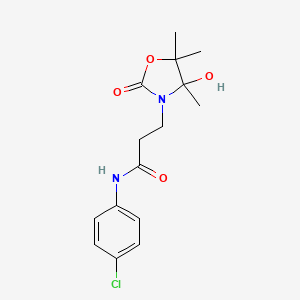
![N-1,3-benzodioxol-5-yl-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4329196.png)
![4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B4329205.png)
![8-(4-butylphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329215.png)
![8-[4-(3-hydroxypropyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329219.png)
![8-[4-(4-hydroxybutyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329221.png)
![3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B4329224.png)
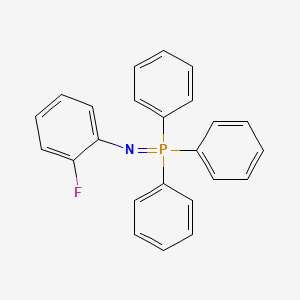

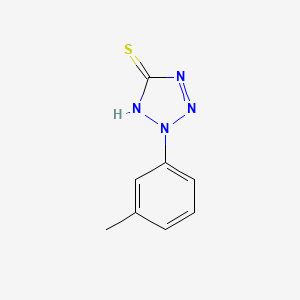
![N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine](/img/structure/B4329258.png)
![diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate](/img/structure/B4329282.png)
